molecular formula C10H12ClNO2 B4577850 2-(3-chlorophenoxy)-N-ethylacetamide

2-(3-chlorophenoxy)-N-ethylacetamide

Cat. No.: B4577850
M. Wt: 213.66 g/mol
InChI Key: VSMHWXJETLFZPG-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-ethylacetamide: is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(3-chlorophenoxy)-N-ethylacetamide typically begins with 3-chlorophenol and ethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The reactions are usually conducted at low temperatures to control the rate of reaction and minimize side reactions.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-chlorophenoxy)-N-ethylacetamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Formation of 2-(3-chlorophenoxy)acetic acid.

    Reduction: Formation of 2-(3-chlorophenoxy)-N-ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: 2-(3-chlorophenoxy)-N-ethylacetamide can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.

Biology:

    Herbicides: This compound has been studied for its potential use as a herbicide due to its ability to interfere with plant growth processes.

Medicine:

    Pharmaceuticals: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Industry:

    Materials Science: It can be used as a precursor in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Herbicidal Action: As a herbicide, 2-(3-chlorophenoxy)-N-ethylacetamide acts by disrupting the synthesis of essential amino acids in plants, leading to inhibited growth and eventual plant death.

    Pharmacological Action: In medicinal applications, it may interact with specific enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    2-(4-chlorophenoxy)-N-ethylacetamide: Similar structure but with the chlorine atom at the para position.

    2-(3-chlorophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-chlorophenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.

Uniqueness:

    Positional Isomerism: The position of the chlorine atom on the phenoxy ring can significantly influence the compound’s reactivity and biological activity.

    Substituent Effects: The presence of an ethyl group in 2-(3-chlorophenoxy)-N-ethylacetamide can affect its solubility, stability, and interaction with biological targets compared to its methyl-substituted analogs.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMHWXJETLFZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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